molecular formula C4H8F2O2 B2650877 2,2-Difluorobutane-1,4-diol CAS No. 108781-20-0

2,2-Difluorobutane-1,4-diol

Cat. No.: B2650877
CAS No.: 108781-20-0
M. Wt: 126.103
InChI Key: LUHHBDLSEBKKQX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobutane-1,4-diol typically involves the introduction of fluorine atoms into a butane-1,4-diol backbone. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For example, the reaction of cis-but-2-ene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 130°C) can yield the desired difluorinated product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective fluoride sources, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutane-1,4-diol can undergo various chemical reactions typical of diols and fluorinated compounds. These include:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

2,2-Difluorobutane-1,4-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: It can be used in the development of new materials with improved properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 2,2-Difluorobutane-1,4-diol exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with biological molecules. For example, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobutane-1,4-diol: Another fluorinated diol with similar properties but different fluorine atom positions.

    2,2,3,3-Tetrafluoro-1,4-butanediol: A compound with four fluorine atoms, offering different chemical and physical properties.

Uniqueness

2,2-Difluorobutane-1,4-diol is unique due to the specific positioning of its fluorine atoms, which can result in distinct conformational and electronic effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

2,2-difluorobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHHBDLSEBKKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108781-20-0
Record name 2,2-difluorobutane-1,4-diol
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